Cas no 56108-27-1 (1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol)

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol structure
56108-27-1 structure
Nome del prodotto:1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
Numero CAS:56108-27-1
MF:C19H20F3NO
MW:335.363415718079
CID:56896
PubChem ID:12718203

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
    • 1-BENZYL-4-HYDROXY-4-(3-TRIFLUOROTOLYL)PIPERIDINOL
    • 1-BENZYL-4-HYDROXY-4-(3-TRIDLUOROTOLYL)PIPERIDINOL
    • 1-(Phenylmethyl)-4-(3-(trifluoromethyl)phenyl)-4-piperidinol
    • 1-Benzyl-4-hydroxy-4-(3-trifluorotolyl)pi-peridine
    • 1-benzyl-2-phenyl-4-(trifluoromethyl)piperidin-4-ol
    • 1-Benzyl-4-(3-trifuoromethyl)phenyl-4-piperdinol
    • 1-benzyl-4-(3-trifluoromethylphenyl)piperidin-4-ol
    • 1-benzyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
    • A8078
    • N-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperidinol
    • 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol
    • 56108-27-1
    • N-BENZYL-4-(TRIFLUOROMETHYL)PHENYL-4-HYDROXYPIPERIDINE
    • SCHEMBL3136902
    • 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperid-4-ol
    • FT-0767907
    • 1-Benzyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol
    • Inchi: InChI=1S/C19H20F3NO/c20-19(21,22)18(24)11-12-23(14-15-7-3-1-4-8-15)17(13-18)16-9-5-2-6-10-16/h1-10,17,24H,11-14H2
    • Chiave InChI: MAUIPYOZAGUDLK-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(CN2CCC(C(F)(F)F)(O)CC2C2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 335.15000
  • Massa monoisotopica: 335.14969875g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 398
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 23.5Ų

Proprietà sperimentali

  • Densità: 1.345
  • Punto di ebollizione: 486.724 °C at 760 mmHg
  • Punto di infiammabilità: 486.724 °C at 760 mmHg
  • PSA: 23.47000
  • LogP: 4.12690
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd